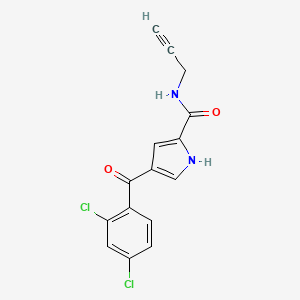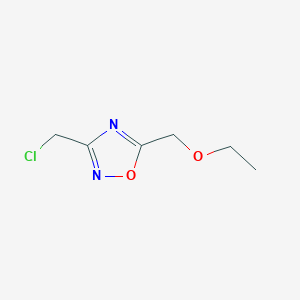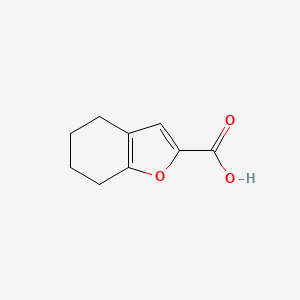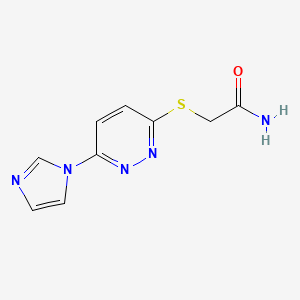
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea, also known as BPDU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPDU is a urea derivative that belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as a potential treatment for depression and anxiety disorders. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research.
Another area of research has been the potential use of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This makes it a potential candidate for further research in this area.
Mecanismo De Acción
The exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea is not fully understood. However, studies have suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. It has also been found to exhibit neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the effects of serotonin on various physiological processes. However, one of the limitations of using 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea. One area of research could be to investigate its potential as a treatment for other psychiatric disorders such as bipolar disorder and schizophrenia. Another area of research could be to investigate its potential as a treatment for other neurodegenerative disorders such as Parkinson's disease. Additionally, further research could be conducted to investigate the exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea, which could lead to the development of more effective treatments for depression and anxiety disorders.
Métodos De Síntesis
The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea involves the reaction of 2,4-dimethoxyphenyl isocyanate with 3-(benzofuran-2-yl)propylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propiedades
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-15-9-10-17(19(13-15)25-2)22-20(23)21-11-5-7-16-12-14-6-3-4-8-18(14)26-16/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTVPCKXFPVNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B2791291.png)










![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2791310.png)
![ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2791311.png)
![6-chloro-4-({3-[3-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2791312.png)